![molecular formula C20H21N3 B2864346 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline CAS No. 861206-59-9](/img/structure/B2864346.png)

2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

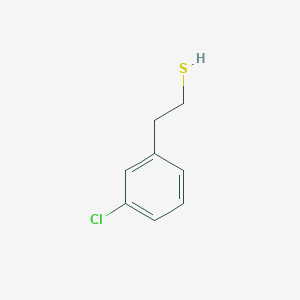

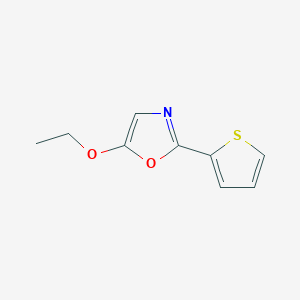

The compound “2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline” is a chemical compound with the molecular formula C20H21N3 . It is a N-alkylpiperazine that is piperazine substituted by a methyl and a 2-aminoethyl group at the N atoms respectively .

Molecular Structure Analysis

The molecular structure of “2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline” has been analyzed using various methods. The crystal structure was solved by direct method using SIR92 program . The compound has a molecular weight of 303.4 g/mol .Chemical Reactions Analysis

The chemical reactions involving “2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline” are complex. The IR spectrum of the compound exhibits a strong nitrile stretching vibration band at ν = 2203 cm −1 . The 1H-NMR spectrum reveals the methyl group of the piperazinyl moiety as a singlet at δ = 2.41 ppm, while, the piperazinyl methylene protons appear as triplets at δ = 2.63 and 3.83 ppm .Physical And Chemical Properties Analysis

The compound “2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline” has several physical and chemical properties. It has a molecular weight of 303.4 g/mol, an XLogP3 of 3.8, and a topological polar surface area of 19.4 Ų . It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 2 rotatable bond count .Scientific Research Applications

Cyanation of Arenes

The compound is used as a cyano source in the Cu(OAc)2-mediated cyanation of arenes . This method allows for the facile and convenient production of cyano derivatives in moderate to good yields .

Synthesis of Fluorescent Materials

In addition to its use as a cyano source, the compound is also used in the synthesis of fluorescent materials . This is achieved through derivative reactions of the obtained cyanide product .

Synthesis of Antibacterial Compounds

The compound is used in the synthesis of new amides of the N-methylpiperazine series . These amides have potential applications in the development of new antibacterial drugs .

Synthesis of Antitumor Compounds

The compound is used in the synthesis of antitumor compounds . The piperazine ring, a component of the compound, is found in potential treatments for various diseases, including cancer .

Synthesis of Antidepressant Compounds

The compound is used in the synthesis of antidepressant compounds . The piperazine ring, a component of the compound, is found in various antidepressant drugs .

Synthesis of Antidiabetic Compounds

The compound is used in the synthesis of antidiabetic compounds . The piperazine ring, a component of the compound, is found in various antidiabetic drugs .

Synthesis of Antipsychotic Compounds

The compound is used in the synthesis of antipsychotic compounds . The piperazine ring, a component of the compound, is found in various antipsychotic drugs .

Synthesis of Anti-inflammatory Compounds

The compound is used in the synthesis of anti-inflammatory compounds . The piperazine ring, a component of the compound, is found in various anti-inflammatory drugs .

Mechanism of Action

Target of Action

A similar compound, n-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1h-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide, targets theSerine/threonine-protein kinase Chk1 . Another compound, (Z)-2- [2- (4-methylpiperazin-1-yl)benzyl]diazenecarbothioamide, targets the protein S100B .

Mode of Action

A structurally similar compound, 9-cyclopentyl-n2- (4- (4-methylpiperazin-1-yl)phenyl)-n8-phenyl-9h-purine-2,8-diamine, exhibits significant in vitro antitumor potency against non-small-cell lung cancer (nsclc) cell lines hcc827 and h1975, which harbor egfr-activating and drug-resistance mutations .

Biochemical Pathways

The related compound mentioned above is known to have significant antitumor activity, suggesting it may affect pathways related to cell proliferation and survival .

Result of Action

A structurally similar compound, 9-cyclopentyl-n2- (4- (4-methylpiperazin-1-yl)phenyl)-n8-phenyl-9h-purine-2,8-diamine, has been shown to exhibit significant in vitro antitumor potency against nsclc cell lines hcc827 and h1975 .

properties

IUPAC Name |

2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3/c1-22-12-14-23(15-13-22)18-9-6-17(7-10-18)20-11-8-16-4-2-3-5-19(16)21-20/h2-11H,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZVJHWAJYJGOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3,6-Dimethoxy-2-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2864264.png)

![(4-ethoxyphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2864268.png)

![N-[(4-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2864273.png)

![3-(3-hydroxypropyl)-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2864275.png)

![3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2864280.png)

![5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole](/img/structure/B2864282.png)

![4-(diethylsulfamoyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2864285.png)

![2-cinnamamido-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2864286.png)